"chiroptical properties of 1,1'-Bi-2-naphthyl dimethanesulfonate"
"chiroptical properties of 1,1'-Bi-2-naphthyl dimethanesulfonate"
An In-Depth Technical Guide to the Chiroptical Properties of 1,1'-Bi-2-naphthyl Dimethanesulfonate
Abstract
This technical guide provides a comprehensive overview of the chiroptical properties of 1,1'-Bi-2-naphthyl dimethanesulfonate, an axially chiral molecule derived from the renowned 1,1'-Bi-2-naphthol (BINOL) scaffold. Addressed to researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with experimental methodologies and computational approaches. We delve into the structural origins of its chirality, the theoretical underpinnings of Electronic and Vibrational Circular Dichroism (ECD and VCD), detailed protocols for both experimental measurement and computational prediction, and the influence of its unique electronic features on its spectroscopic signature. While direct literature on the dimethanesulfonate derivative is sparse, this guide draws authoritative parallels from its close analogue, 1,1'-Bi-2-naphthyl bis(trifluoromethanesulfonate), and the extensive knowledge base of the parent BINOL molecule to provide a robust and scientifically grounded analysis.
Introduction: The Significance of Axially Chiral BINOL Derivatives
The 1,1'-binaphthyl scaffold is a cornerstone of modern stereochemistry and asymmetric catalysis.[1][2] Unlike molecules with point chirality (a stereogenic carbon atom), 1,1'-Bi-2-naphthol (BINOL) and its derivatives exhibit axial chirality due to hindered rotation (atropisomerism) around the C1-C1' bond connecting the two naphthalene rings.[3] This restricted rotation gives rise to two stable, non-superimposable mirror-image enantiomers, (R) and (S), which are stable against racemization at room temperature.[1][4]
The derivatization of BINOL's hydroxyl groups is a critical strategy for tuning its steric and electronic properties for specific applications, such as in the design of chiral ligands for transition-metal catalysts, chiral Brønsted acids, and fluorescent sensors.[3][5] The subject of this guide, 1,1'-Bi-2-naphthyl dimethanesulfonate (henceforth BINOL-DM), replaces the hydroxyl protons with methanesulfonyl (mesyl) groups. This modification significantly alters the electronic character of the 2,2'-positions, transforming the electron-donating hydroxyls into powerful electron-withdrawing sulfonate esters. This electronic perturbation has profound effects on the molecule's chiroptical response, which serves as a sensitive probe of its three-dimensional structure.
Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left- and right-circularly polarized light, provides an exquisitely detailed fingerprint of its stereochemistry. The two primary techniques discussed herein are:
-
Electronic Circular Dichroism (ECD): Measures differential absorption of light in the UV-Visible range, probing electronic transitions between molecular orbitals.
-
Vibrational Circular Dichroism (VCD): Measures differential absorption in the infrared range, probing the vibrational modes of the molecule. VCD is particularly sensitive to the absolute configuration of the entire molecular framework.[6]
Understanding the chiroptical properties of BINOL-DM is paramount for confirming its absolute configuration, assessing its enantiomeric purity, and elucidating its conformational behavior in solution—critical data points for its application in enantioselective processes.[7]
Synthesis and Stereochemical Integrity
The synthesis of enantiopure BINOL-DM begins with the preparation and resolution of its precursor, racemic BINOL.
Synthesis and Resolution of (R)- and (S)-BINOL
Racemic BINOL is typically synthesized via an oxidative coupling of 2-naphthol using a metal oxidant like iron(III) chloride or copper(II) chloride.[8][9] The resulting racemate must then be resolved to obtain the individual enantiomers. Several effective resolution methods exist, including:
-
Diastereomeric Salt Formation: Co-crystallization with a chiral resolving agent, such as an N-benzylcinchonidinium salt, which selectively crystallizes with one enantiomer.[1]
-
Enzymatic Resolution: Esterification of racemic BINOL, followed by enantioselective hydrolysis of the diester by an enzyme like cholesterol esterase, which preferentially acts on one enantiomer, allowing for separation.[10]
-
Chiral Chromatography: Separation of the enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[8]
The success of these methods allows for access to both (R)- and (S)-BINOL with very high enantiomeric excess (>99% ee).[8]
Synthesis of 1,1'-Bi-2-naphthyl Dimethanesulfonate
With enantiopure BINOL in hand, the synthesis of BINOL-DM is a straightforward esterification. The causality behind this choice is the high reactivity of sulfonyl chlorides with alcohols in the presence of a non-nucleophilic base.
Protocol: Synthesis of (S)-1,1'-Bi-2-naphthyl Dimethanesulfonate
-
To a stirred solution of (S)-BINOL (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (2.5 eq.).
-
Slowly add methanesulfonyl chloride (2.2 eq.) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with the addition of a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (S)-BINOL-DM as a white solid.
-
Confirm structural integrity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. The chiroptical integrity should be confirmed by comparing its specific rotation or CD spectrum to established values or through computational analysis.
Experimental and Computational Chiroptical Analysis
The core of understanding BINOL-DM lies in the synergy between experimental spectroscopy and theoretical computation. The absolute configuration is reliably assigned by comparing the experimental CD or VCD spectrum with the spectrum calculated for a specific enantiomer (e.g., the (R) configuration). A match confirms the assignment.[4][11]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD provides a rich, detailed fingerprint of a molecule's stereochemistry. A landmark study on various BINOL derivatives, including the structurally analogous 1,1'-bi-2-naphthol bis(trifluoromethanesulfonate) , demonstrated the power of VCD.[4] The binaphthyl core acts as a chiral chromophore, producing strong VCD signals due to the hindered rotation.[4][11]
Key Insights from VCD Analysis of BINOL Derivatives:
-
Conformational Sensitivity: The VCD spectrum is highly sensitive to the dihedral angle (θ) between the two naphthalene planes. For most BINOL derivatives, this angle is found to be near 90°.[4][11]
-
Functional Group Contribution: The vibrational bands of the sulfonate groups can be clearly distinguished from those of the binaphthyl skeleton. The bulky and highly polar triflate groups were observed to cause significant repulsion, influencing the local geometry.[4] A similar effect is expected for the mesylate groups in BINOL-DM.
-
Spectral Features: The (S)- and (R)-enantiomers produce VCD spectra that are nearly perfect mirror images, while their standard IR absorption spectra are identical. This provides an unambiguous method for distinguishing enantiomers.[4]
Experimental Protocol: VCD Measurement
-
Sample Preparation: Prepare a solution of the enantiopure BINOL-DM sample (e.g., 5-10 mg/mL) in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as solvent-solute interactions can influence conformation.[12]
-
Instrumentation: Use a VCD spectrometer equipped with a photoelastic modulator (PEM).
-
Data Acquisition: Record the spectrum in the mid-IR region (e.g., 2000-900 cm⁻¹). Acquire spectra for the solvent, the racemic mixture (as a baseline), and both enantiomers if available.
-
Processing: Subtract the solvent spectrum from the sample spectrum. The racemate spectrum should be null (or near-null), confirming the absence of artifacts. The spectra of the two enantiomers should be mirror images.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD probes the chiral environment of electronic chromophores. The naphthalene rings of BINOL-DM constitute the primary chromophores. The ECD spectrum is characterized by Cotton effects—positive or negative bands corresponding to electronic transitions.
Key Insights from ECD Analysis of BINOL Derivatives:
-
Exciton Coupling: The ECD spectrum of BINOL derivatives is often dominated by exciton coupling between the electronic transition moments of the two naphthalene rings. The sign of the Cotton effects is directly related to the helical twist (P or M helicity) of the binaphthyl system.
-
Solvent Effects: ECD spectra can be sensitive to solvent polarity, which can alter the energy of electronic transitions and, in some cases, the average dihedral angle in solution.[13]
-
Predictive Power: While less structurally detailed than VCD, ECD is a rapid and highly sensitive technique for assigning absolute configuration and determining enantiomeric purity.[7] For BINOL, the (R)-enantiomer typically shows a negative band around 240 nm and a positive one around 226 nm.[13]
Computational Workflow for Spectral Prediction
Quantum chemical calculations are indispensable for interpreting chiroptical spectra. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the methods of choice.[4][11]
Protocol: DFT/TD-DFT Calculation of VCD and ECD Spectra
-
Conformational Analysis: The most critical step is to locate all relevant low-energy conformers. The dihedral angle is the primary degree of freedom. Perform a relaxed scan of the C2-C1-C1'-C2' dihedral angle using a lower level of theory to identify energy minima.
-
Geometry Optimization: Optimize the geometry of each identified conformer using DFT, for example, with the B3LYP functional and a 6-31G(d) basis set.[6]
-
Vibrational Analysis: Perform a frequency calculation at the same level of theory for each optimized conformer. This yields the IR and VCD spectra for each conformer and confirms they are true minima (no imaginary frequencies). A reliable level for VCD simulation is the BPW91/6-31G** level.[4]
-
ECD Calculation: Using the optimized geometries, perform a TD-DFT calculation (e.g., CAM-B3LYP/aug-cc-pVDZ) including a solvent model (like PCM) to obtain the electronic transition energies and rotational strengths for the ECD spectrum.[14]
-
Spectral Averaging: Calculate the relative free energies of the conformers from the frequency calculations. Generate the final predicted VCD and ECD spectra by averaging the spectra of the individual conformers, weighted according to their Boltzmann population at the experimental temperature.
-
Comparison: Compare the final computed spectrum with the experimental one. A good match in the sign and relative intensity of the key bands allows for a confident assignment of the absolute configuration.
Structure-Property Relationships
The chiroptical properties of BINOL-DM are governed by a delicate interplay of its structural and electronic features.
| Property | Influence on Chiroptical Signature | Rationale |
| Dihedral Angle (θ) | Primary determinant of ECD exciton coupling and VCD intensity. | The angle dictates the spatial relationship between the two naphthalene chromophores. A larger deviation from 90° can increase exciton coupling. VCD intensities are directly related to the molecular geometry that defines the vibrational motions.[4][11] |
| Electron-Withdrawing Sulfonate Groups | Shifts electronic transitions (UV absorption) to different wavelengths; introduces new, intense IR and VCD bands. | The -OSO₂CH₃ groups are strong σ- and π-acceptors, lowering the energy of the naphthalene LUMO. Their S=O and S-O stretching vibrations are strong IR absorbers and are located in a chiral environment, leading to strong VCD signals.[4] |
| Molecular Symmetry | The C₂-symmetry of BINOL-DM simplifies the spectra and often leads to more intense VCD signals compared to C₁-symmetric derivatives. | For C₂-symmetric molecules, vibrational modes can be symmetric or asymmetric with respect to the C₂ axis, leading to distinct and often strong VCD couplets.[4][11] |
| Solvent Environment | Can cause shifts in band positions and intensities in both ECD and VCD spectra. | Polar solvents can stabilize different ground-state conformations or alter the energies of electronic excited states, modulating the observed spectra.[12][13] |
Applications in Drug Development and Asymmetric Catalysis
The utility of BINOL derivatives is vast, and the principles governing their chiroptical properties are central to their function.
-
Asymmetric Catalysis: Enantiopure BINOL derivatives are preeminent ligands in asymmetric catalysis.[15] The well-defined chiral pocket created by the binaphthyl scaffold is essential for inducing stereoselectivity in reactions. BINOL-DM, with its modified electronic properties, could serve as a ligand for Lewis acids, where the electron-withdrawing nature of the sulfonates would make the coordinating metal center more Lewis acidic. Chiroptical methods (ECD/VCD) are crucial for confirming the stereochemical integrity of the ligand before, during, and after the catalytic cycle.[16]
-
Chiral Probes and Sensors: The chiroptical response of BINOL derivatives can change upon binding to an analyte. This principle is used to design sensors for determining the enantiomeric excess of other chiral molecules.[17]
-
Drug Development: Many pharmaceuticals are chiral, and often only one enantiomer provides the therapeutic effect while the other may be inactive or harmful. Chiroptical spectroscopy is a powerful, non-destructive tool for confirming the absolute configuration and enantiopurity of drug candidates and final products, as mandated by regulatory agencies.[7][18]
Conclusion
1,1'-Bi-2-naphthyl dimethanesulfonate represents a synthetically accessible and electronically distinct member of the esteemed BINOL family. Its chiroptical properties, characterized by strong ECD and VCD signals, are a direct manifestation of its rigid, axially chiral C₂-symmetric structure. The electron-withdrawing nature of the dimethanesulfonate groups introduces unique vibrational and electronic signatures that can be leveraged in catalyst and materials design. This guide has outlined the essential synergy between synthesis, experimental spectroscopy, and quantum chemical computation required to fully characterize and exploit these properties. The robust methodologies established for analogous BINOL derivatives provide a clear and reliable roadmap for researchers seeking to investigate BINOL-DM, ensuring its correct stereochemical assignment and paving the way for its rational application in the fields of asymmetric synthesis and materials science.
References
-
Setnička, V., Urbanová, M., Bouř, P., Král, V., & Volka, K. (2001). Vibrational Circular Dichroism of 1,1′-Binaphthyl Derivatives: Experimental and Theoretical Study. The Journal of Physical Chemistry A, 105(39), 8931–8938. [Link]
-
Gholami, M., et al. (2022). BINOL-Based Chiral Macrocycles and Cages. ResearchGate. [Link]
-
Antilla, J. C., et al. (2017). Pyro-Borates, Spiro-Borates, and Boroxinates of BINOL Assembly, Structures, and Reactivity. MSU Chemistry. [Link]
-
Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews, 124(10), 6643–6689. [Link]
-
Wikipedia. (n.d.). 1,1′-Bi-2-naphthol. Wikipedia. [Link]
-
Wilson, D. R., & Whitesides, G. M. (1979). (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol. Organic Syntheses, 59, 20. [Link]
-
Bennet, N., & Cornely, K. (2003). Synthesis and Resolution of the Atropisomeric 1,1'-Bi-2-naphthol: An Experiment in Organic Synthesis and 2-D NMR Spectroscopy. Academia.edu. [Link]
-
Claramunt, R. M., et al. (2020). Insight into the Influence of the Chiral Molecular Symmetry on the Chiroptics of Fluorescent BINOL-Based Boron Chelates. MDPI. [Link]
-
Setnička, V., Urbanová, M., Bouř, P., Král, V., & Volka, K. (2001). Vibrational Circular Dichroism of 1,1'-Binaphthyl Derivatives: Experimental and Theoretical Study. ResearchGate. [Link]
-
Theoretical studies on the vibrationally-resolved absorption and ECD spectra of two one-dimensional bay-substituted chiral perylene diimides. (n.d.). ChemRxiv. [Link]
- Brackman, D. K. (1985). Process for the preparation of 1,1'-bi-2-naphthols.
-
Dezhahang, Z., Merten, C., Poopari, M., & Xu, Y. (2012). Vibrational circular dichroism spectroscopy of two chiral binaphthyl diphosphine ligands and their palladium complexes in solution. Dalton Transactions, 41(35), 10817–10824. [Link]
-
Pu, L. (2024). Regioselective Substitution of BINOL. PubMed - NIH. [Link]
-
Binol – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Polavarapu, P. L., et al. (2007). Conformational sensitivity of chiroptical spectroscopic methods: 6,6'-dibromo-1,1'-bi-2-naphthol. PubMed. [Link]
-
Theoretical study of the BINOL–zinc complex-catalyzed asymmetric inverse-electron-demand imino Diels–Alder reaction: mechanism and stereochemistry. (n.d.). RSC Publishing. [Link]
-
ECD spectra of binaphthols 1 (a) and 2 (b) in different solvents. (n.d.). ResearchGate. [Link]
-
A Green Chemistry Process for Preparation of 1,1'- Bi-2-naphthol. (2014). RSIS International. [Link]
-
Brunel, J. M. (2005). BINOL: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857–898. [Link]
-
Smith, S. W., & Rajakaruna, G. (2020). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Molecules, 25(17), 3841. [Link]
-
Nicu, V. P., Baerends, E. J., & Polavarapu, P. L. (2012). Understanding solvent effects in vibrational circular dichroism spectra: [1,1'-binaphthalene]-2,2'-diol in dichloromethane, acetonitrile, and dimethyl sulfoxide solvents. Semantic Scholar. [Link]
-
de Oliveira, G. A. R., et al. (2024). Circular dichroism spectrum of (R)-(+)-3,3'-dibromo-1,1'-bi-2-naphthol in albumin: Alterations caused by complexation-Experimental and in silico investigation. Chirality, 36(5), e23675. [Link]
Sources
- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. Regioselective Substitution of BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 5. Theoretical study of the BINOL–zinc complex-catalyzed asymmetric inverse-electron-demand imino Diels–Alder reaction: mechanism and stereochemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Conformational sensitivity of chiroptical spectroscopic methods: 6,6'-dibromo-1,1'-bi-2-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Synthesis and Resolution of the Atropisomeric 1,1'-Bi-2-naphthol: An Experiment in Organic Synthesis and 2-D NMR Spectroscopy [academia.edu]
- 9. rsisinternational.org [rsisinternational.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Vibrational circular dichroism spectroscopy of two chiral binaphthyl diphosphine ligands and their palladium complexes in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Circular dichroism spectrum of (R)-(+)-3,3'-dibromo-1,1'-bi-2-naphthol in albumin: Alterations caused by complexation-Experimental and in silico investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
